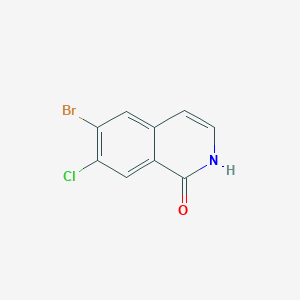
(1R,3S)-3-aminocyclohexane-1-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S)-3-Aminocyclohexane-1-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields, including organic synthesis and pharmaceuticals. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3S)-3-aminocyclohexane-1-carboxylic acid hydrochloride typically involves the use of chiral sources to induce the desired stereochemistry. One common method includes the asymmetric cycloaddition reaction using a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This method is advantageous due to its high stereoselectivity and optical purity.
Industrial Production Methods: For industrial production, the preparation method involves a one-step ammonolysis reaction between a chiral hydroxy acid ester and hydroxylamine . This route is cost-effective and suitable for large-scale production due to the availability and affordability of raw materials.
Chemical Reactions Analysis
Types of Reactions: (1R,3S)-3-Aminocyclohexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted cyclohexane derivatives, which are valuable intermediates in organic synthesis.
Scientific Research Applications
(1R,3S)-3-Aminocyclohexane-1-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological conditions.
Industry: The compound is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (1R,3S)-3-aminocyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. The compound’s effects are mediated through its binding to active sites on target proteins, influencing their activity and function .
Comparison with Similar Compounds
- (1R,3S)-3-Aminocyclopentanol hydrochloride
- (1R,3S)-3-Aminocyclohexanecarboxylic acid
Comparison: Compared to its analogs, (1R,3S)-3-aminocyclohexane-1-carboxylic acid hydrochloride exhibits unique reactivity due to its specific stereochemistry. This uniqueness makes it a valuable compound in stereoselective synthesis and pharmaceutical applications .
Properties
CAS No. |
2635331-87-0 |
|---|---|
Molecular Formula |
C7H14ClNO2 |
Molecular Weight |
179.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



